molecular formula C25H22FNO5S B2918251 3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866810-00-6

3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2918251
CAS No.: 866810-00-6
M. Wt: 467.51
InChI Key: XURHQYMNQXCRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoline derivative featuring a 4-fluorobenzenesulfonyl group at position 3, 6,7-dimethoxy substituents on the quinoline core, and a 4-methylphenylmethyl (para-tolylmethyl) moiety at position 1. Its molecular structure combines electron-withdrawing (sulfonyl, fluorine) and electron-donating (methoxy, methyl) groups, which influence its physicochemical properties, such as solubility, metabolic stability, and binding interactions with biological targets.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5S/c1-16-4-6-17(7-5-16)14-27-15-24(33(29,30)19-10-8-18(26)9-11-19)25(28)20-12-22(31-2)23(32-3)13-21(20)27/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURHQYMNQXCRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including electrophilic aromatic substitution and Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid (H2SO4) for sulfonation and bases like sodium hydroxide (NaOH) for deprotonation. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of the target compound with three analogs, focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison

Compound Name Substituents at Key Positions Key Differences from Target Compound Potential Implications
Target Compound : 3-(4-Fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one - Position 3 : 4-Fluorobenzenesulfonyl
- Positions 6,7 : Dimethoxy
- Position 1 : 4-Methylphenylmethyl
N/A Enhanced metabolic stability due to fluorine; moderate lipophilicity from methyl group.
Analog 1 : 3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one - Position 3 : Benzenesulfonyl (no fluorine)
- Position 1 : 4-Chlorophenylmethyl
- Sulfonyl group lacks fluorine
- Chlorine replaces methyl on benzyl
Reduced electron-withdrawing effect; increased polarity and potential toxicity.
Analog 2 : 1-(4-Chlorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide - Position 6 : Methoxy
- Position 7 : Piperidinylpropoxy
- Position 1 : 4-Chlorophenyl
- Piperidinylpropoxy at position 7
- Pyridazine core instead of dihydroquinolin-4-one
Increased bulkiness; potential for enhanced receptor binding but reduced membrane permeability.
Analog 3 : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone - Core : Triazole
- Sulfonyl group : Phenyl (no fluorine)
- Substituents : Difluorophenyl, phenylethanone
- Triazole core vs. quinoline
- Multiple fluorine atoms
Altered binding kinetics; potential for broader kinase inhibition.

Key Observations from Structural Comparisons :

Analog 3 employs a phenylsulfonyl group without fluorine, which may reduce its binding affinity to targets requiring strong electron-deficient interactions .

Benzyl Substituent Variations :

  • The 4-methylphenylmethyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, Analog 1’s 4-chlorophenylmethyl group increases polarity but may elevate toxicity risks .

Core Heterocycle Differences: The quinoline core of the target compound offers a planar structure conducive to π-π stacking interactions, whereas Analog 3’s triazole core may favor hydrogen bonding . Analog 2’s pyridazine core and extended piperidinylpropoxy chain suggest a divergent biological profile, possibly targeting larger binding pockets .

Biological Activity

3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a quinoline backbone with various substituents that may influence its biological properties. The presence of the fluorobenzenesulfonyl group and dimethoxy substituents plays a critical role in modulating its biological activity.

Anticancer Properties

Research indicates that derivatives of quinoline compounds often exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit tumor growth through various mechanisms, including the modulation of hypoxia-inducible factor (HIF) pathways. For instance, related compounds demonstrated strong inhibition of HIF-1 transcriptional activation in glioma cell lines, indicating potential for brain cancer treatment .

Cholinesterase Inhibition

The compound may also exhibit cholinesterase inhibitory activity. Cholinesterase inhibitors are vital in treating neurodegenerative diseases like Alzheimer's. Studies on structurally related compounds have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, suggesting that similar mechanisms might be applicable to this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:

Substituent Effect on Activity
Fluorobenzenesulfonyl Enhances binding affinity for target proteins
Dimethoxy groups Improves solubility and bioavailability
Methylphenyl group Modulates lipophilicity and cellular uptake

These modifications can lead to improved pharmacological profiles and reduced toxicity.

Case Studies

Several case studies have been documented regarding similar compounds:

  • Anti-cancer Activity : A study reported a derivative exhibiting sub-micromolar activity against glioblastoma cells, emphasizing the importance of structural modifications in enhancing anticancer efficacy .
  • Cholinesterase Inhibition : Another study evaluated a series of 4-fluorobenzoic acid derivatives for their ability to inhibit cholinesterases, revealing that specific structural features significantly enhance selectivity and potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.